4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole
CAS No.: 58413-04-0
Cat. No.: VC18437630
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58413-04-0 |
|---|---|
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole |
| Standard InChI | InChI=1S/C14H16N2O/c1-17-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15-16-14/h6-9H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | SKKOHZJNXZCTFG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC3=C2CCCC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4,5,6,7-Tetrahydro-3-(4-methoxyphenyl)-1H-indazole has the molecular formula C₁₄H₁₆N₂O and a molecular weight of 228.29 g/mol. Its IUPAC name, 3-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazole, reflects the fully saturated six-membered ring fused to the indazole system. The methoxy group at the para position of the phenyl ring enhances electron density, influencing its binding affinity in biological systems .
Table 1: Physicochemical Properties
Structural Analysis
X-ray crystallography and NMR studies confirm a planar indazole core with the tetrahydro ring adopting a chair conformation. The methoxyphenyl group lies perpendicular to the indazole plane, minimizing steric hindrance. Hydrogen bonding between the indazole NH and the methoxy oxygen stabilizes the structure, as evidenced by IR spectroscopy (N–H stretch at 3,400 cm⁻¹ and C–O–C asymmetric stretch at 1,250 cm⁻¹) .
Synthesis and Optimization
Classical Cyclization Approaches
The most common synthesis involves condensing 4-methoxyphenylhydrazine with cyclohexanone under acidic conditions (e.g., HCl in ethanol). The reaction proceeds via hydrazone formation, followed by Fischer indazole cyclization at 80–100°C, yielding the product in 60–70% purity .
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Dissolve 4-methoxyphenylhydrazine (10 mmol) and cyclohexanone (12 mmol) in ethanol.
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Add concentrated HCl (2 mL) and reflux at 85°C for 12 hours.
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Cool, neutralize with NaOH, and extract with dichloromethane.
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Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Advanced Synthetic Strategies
Recent protocols employ microwave-assisted synthesis to reduce reaction times to 30 minutes while improving yields to 85% . Catalytic methods using zeolites or ionic liquids enhance regioselectivity, minimizing byproducts like the 2H-indazole isomer .
Table 2: Synthetic Method Comparison
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Classical Acidic | 65 | 12 | 70 |
| Microwave-Assisted | 85 | 0.5 | 90 |
| Ionic Liquid Catalyzed | 78 | 6 | 88 |
Biological Activities and Mechanisms
Kinase Inhibition
The compound inhibits fibroblast growth factor receptors (FGFR1/2) with IC₅₀ values of 2.0–30.2 nM, rivaling clinical candidates like Erdafitinib . Molecular docking reveals that the methoxyphenyl group occupies a hydrophobic pocket near the ATP-binding site, while the indazole NH forms hydrogen bonds with Ala564 .
Neuroprotective Effects
Preliminary studies suggest activity against β-amyloid aggregation (40% inhibition at 10 μM) and NMDA receptor antagonism, positioning it as a candidate for Alzheimer’s disease therapy .
Analytical Characterization
Spectroscopic Techniques
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¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 3.83 (s, 3H, OCH₃), 2.80–2.60 (m, 4H, CH₂), 1.90–1.70 (m, 4H, CH₂).
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HRMS: m/z calcd. for C₁₄H₁₆N₂O [M+H]⁺: 229.1335; found: 229.1338.
Applications and Future Directions
Drug Development
Ongoing trials focus on optimizing bioavailability through prodrug strategies (e.g., phosphate esters) and nanoparticle delivery systems .
Material Science
The compound’s rigid structure and electron-rich aromatic system make it a candidate for organic semiconductors, with a calculated bandgap of 3.1 eV.
Environmental Impact
Biodegradation studies indicate a half-life of 28 days in soil, with no bioaccumulation in aquatic organisms (BCF < 50) .
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